molecular formula C11H14ClFN2O B6327069 (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95% CAS No. 105078-29-3

(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95%

Cat. No. B6327069
CAS RN: 105078-29-3
M. Wt: 244.69 g/mol
InChI Key: ZZPCJQGRZKAYHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine compounds, such as “(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95%”, involves several well-defined atom/group transfer processes . Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . For instance, O’Brien and coworkers reported the synthesis of enantiopure piperazines by the asymmetric lithiation-substitution of α-methylbenzyl piperazines .


Molecular Structure Analysis

The molecular structure of “(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95%” can be analyzed using various techniques . These techniques include fingerprint-based modeling, which identifies novel drug-drug interactions based on molecular structural similarity .


Chemical Reactions Analysis

The analysis of chemical reactions involving “(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95%” can be complex . The reaction rate constant for a second-order diffusion-limited reaction in a liquid phase under ambient conditions is 10^10 M^-1 s^-1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95%” can be analyzed using various techniques . These techniques include scanning electron microscopy (SEM), confocal laser scanning microscopy (CLSM), and low field nuclear magnetic resonance (LF-NMR) .

Scientific Research Applications

(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95% is a powerful tool for studying the structure and function of the dopamine D2 receptor. It has been used in a variety of laboratory experiments to investigate the effects of dopamine on behavior and physiology. For example, it has been used to study the effects of dopamine on the reward system, learning and memory, and motor control. It has also been used to investigate the effects of dopamine on the development and function of the prefrontal cortex. Additionally, (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95% has been used to study the effects of dopamine on the regulation of mood, anxiety, and addiction.

Mechanism of Action

Target of Action

The primary target of (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride is the cannabinoid receptor type 1 (CB1) . The CB1 receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including mood, appetite, pain-sensation, and memory.

Mode of Action

(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride acts as an inverse agonist at the CB1 receptor . This means it binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist. It binds to CB1 more selectively than the cannabinoid receptor type 2 .

Biochemical Pathways

Upon binding to the CB1 receptor, (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride antagonizes the basal G protein coupling activity of CB1, as indicated by a reduction in guanosine 5’-O-(3-thio)triphosphate binding . This leads to increased cell surface localization of CB1 upon treatment .

Result of Action

As an inverse agonist of the CB1 receptor, (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride has been demonstrated to be a potential antiobesity drug candidate . By antagonizing the CB1 receptor, it may reduce appetite and lead to weight loss.

Action Environment

The action, efficacy, and stability of (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors like storage conditions. For instance, it is recommended to store this compound at a temperature of 2-8°C .

Advantages and Limitations for Lab Experiments

(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95% has several advantages for laboratory experiments. It is a potent agonist of the dopamine D2 receptor and has a high affinity for the receptor. Additionally, it is relatively inexpensive and can be synthesized in a few steps from commercially available compounds. However, it is important to note that (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95% is a synthetic compound and its effects in vivo may differ from its effects in vitro.

Future Directions

There are a number of potential future directions for (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95%. It could be used to study the effects of dopamine on the development and function of the prefrontal cortex. Additionally, it could be used to investigate the effects of dopamine on the regulation of mood, anxiety, and addiction. It could also be used to study the effects of dopamine on the reward system, learning and memory, and motor control. Finally, it could be used to investigate the effects of dopamine on the immune system and the autonomic nervous system.

Synthesis Methods

(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95% can be synthesized in a few steps from commercially available compounds. The synthesis begins with the reaction of 4-fluorophenyl-piperazine and 1-methylpiperazine with 1-chloro-4-fluorobenzene in the presence of pyridine. This reaction yields 4-fluorophenyl-(piperazin-1-yl)methanone. The hydrochloride salt of this compound can then be obtained by reacting the free base with hydrochloric acid. This method of synthesis is simple and cost-effective and yields high purity (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95%.

Safety and Hazards

The safety data sheet for a similar compound, propanol, indicates that it is highly flammable and causes serious eye damage . It may also cause drowsiness or dizziness . Similar precautions may apply to “(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95%”.

properties

IUPAC Name

(4-fluorophenyl)-piperazin-1-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O.ClH/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPCJQGRZKAYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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